Benzene, [(1-phenylethoxy)methyl]-
Description
Benzene, [(1-phenylethoxy)methyl]- (CAS: Not explicitly provided; tentative IUPAC name) is an aromatic compound featuring a benzene ring substituted with a [(1-phenylethoxy)methyl] group. This substituent consists of a methyl group (-CH2-) bonded to an oxygen atom, which is further connected to a 1-phenylethyl group (-CH2CH2Ph). The molecular formula is estimated as C15H16O (molecular weight ≈ 212.29 g/mol), though this may vary slightly depending on isomerism. The compound’s structure imparts unique physicochemical properties, such as moderate polarity due to the ether linkage and enhanced steric bulk from the phenyl group.
Properties
CAS No. |
2040-37-1 |
|---|---|
Molecular Formula |
C15H16O |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1-phenylethoxymethylbenzene |
InChI |
InChI=1S/C15H16O/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
InChI Key |
HCXOWXKXHAQXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Etherification Reaction
The most common method for synthesizing Benzene, [(1-phenylethoxy)methyl]- involves etherification between benzyl alcohol derivatives and phenylethanol. This reaction typically proceeds as follows:
- Benzyl alcohol reacts with phenylethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid.
- The reaction involves the substitution of a hydroxyl group with an ether (-O-) linkage, forming the desired compound.
- Acid catalysts are used to activate the hydroxyl group.
- The reaction is carried out under reflux conditions at temperatures between 80–120 °C.
Equation:
$$
C6H5CH2OH + C6H5CH(CH3)OH \xrightarrow{\text{H}2SO4} C{15}H{16}O + H_2O
$$
Williamson Ether Synthesis
The Williamson ether synthesis is another effective method for producing Benzene, [(1-phenylethoxy)methyl]-.
- A phenylmethyl halide reacts with phenylethanol in the presence of a strong base such as sodium hydride or potassium hydroxide.
- The base deprotonates the alcohol group in phenylethanol, forming an alkoxide ion that reacts with the halide to form the ether bond.
- The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
- Moderate temperatures (50–80 °C) are used to avoid side reactions.
Equation:
$$
C6H5CH2Cl + C6H5CH(CH3)ONa \rightarrow C{15}H{16}O + NaCl
$$
Condensation Reaction Using Aldehydes
This method involves the condensation of benzaldehyde derivatives with phenylethanol under acidic or basic conditions.
- Benzaldehyde undergoes nucleophilic attack by phenylethanol, followed by dehydration to form the ether bond.
- Acid catalysts like p-toluenesulfonic acid or Lewis acids such as aluminum chloride are commonly used.
- The reaction is conducted under reflux conditions at elevated temperatures (100–150 °C).
- Solvents such as ethanol or methanol are used to facilitate the reaction.
Equation:
$$
C6H5CHO + C6H5CH(CH3)OH \xrightarrow{\text{Acid Catalyst}} C{15}H{16}O + H2O
$$
Catalytic Etherification Using Zeolite Catalysts
Recent advancements have introduced zeolite-based catalysts for synthesizing ethers like Benzene, [(1-phenylethoxy)methyl]-.
- Phenylethanol and benzyl alcohol react on zeolite surfaces, which provide active sites for the etherification process.
- Zeolites enhance selectivity and reduce side reactions compared to conventional acid catalysts.
- The reaction occurs at temperatures ranging from 150–200 °C.
- Zeolite catalysts such as ZSM-5 are employed, often in solvent-free systems.
Data Table: Summary of Preparation Methods
| Method | Key Reactants | Catalysts | Temperature Range (°C) | Solvent/Medium |
|---|---|---|---|---|
| Etherification | Benzyl alcohol, Phenylethanol | H₂SO₄, HCl | 80–120 | None/Ethanol |
| Williamson Ether Synthesis | Phenylmethyl halide, Phenylethanol | NaH, KOH | 50–80 | DMSO/THF |
| Condensation Reaction | Benzaldehyde, Phenylethanol | p-TSA, AlCl₃ | 100–150 | Ethanol/Methanol |
| Catalytic Etherification | Benzyl alcohol, Phenylethanol | Zeolite (ZSM-5) | 150–200 | Solvent-free |
Research Insights
- Efficiency and Yield: Williamson ether synthesis generally provides higher yields compared to other methods due to its selectivity and reduced side reactions.
- Green Chemistry: Catalytic etherification using zeolites is considered environmentally friendly because it minimizes waste and avoids corrosive acids.
- Scalability: Acid-catalyzed etherification is widely used in industrial settings due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-phenylethoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenolic and benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or hydrocarbon derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Phenolic and benzoic acid derivatives.
Reduction: Alcohol and hydrocarbon derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, [(1-phenylethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, [(1-phenylethoxy)methyl]- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, attacking electrophilic species to form substituted benzene derivatives. The pathways involved include the formation of a sigma complex intermediate, followed by deprotonation to restore aromaticity.
Comparison with Similar Compounds
Alkyl-Substituted Benzenes
Example : Benzene, (1-pentylheptyl)- (CAS 2719-62-2, C12H26)
- Structural Differences: Alkyl chains (e.g., pentylheptyl) lack oxygen atoms, making them nonpolar compared to the ether-containing target compound.
- Properties :
- Lower polarity and higher hydrophobicity.
- Boiling points >300°C (due to long alkyl chains) vs. estimated 280–300°C for [(1-phenylethoxy)methyl]benzene.
- Applications : Used as surfactants or lubricants, whereas the target compound may serve as a specialty solvent or intermediate in organic synthesis.
Ether-Substituted Benzenes
Example: Benzene, (1-methoxyethyl)- (CAS: Not specified; C9H12O)
- Structural Differences : Simpler ether substituent (methoxyethyl vs. phenylethoxymethyl).
- Properties :
- Lower molecular weight (136.19 g/mol vs. 212.29 g/mol).
- Higher volatility (boiling point ~180–190°C).
- Reactivity : Both compounds are susceptible to acid-catalyzed cleavage, but the phenyl group in the target compound may stabilize intermediates via resonance.
Complex Ether Derivatives
Example : Benzene, [[1-methyl-3-[[1-(2-propenyl)heptyl]oxy]butoxy]methyl]- (CAS 137626-28-9, C22H36O2)
- Structural Differences : Extended alkyl-ether chains vs. the target compound’s compact phenylethoxy group.
- Properties :
- Higher molecular weight (332.52 g/mol) and viscosity.
- Likely lower solubility in polar solvents due to branched structure.
- Hazards : Both compounds require precautions for skin/eye irritation, but the complex derivative may pose additional handling challenges due to larger size.
Data Table: Key Properties of Selected Compounds
Biological Activity
Introduction
Benzene, [(1-phenylethoxy)methyl]- (also known as 1-(2-phenoxyethyl)benzene), is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and sedative effects, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of Benzene, [(1-phenylethoxy)methyl]- can be represented as follows:
This compound features a benzene ring substituted with a phenoxyethyl group, which may influence its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to Benzene, [(1-phenylethoxy)methyl]- exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. These findings suggest that modifications to the benzene structure can enhance antibacterial potency .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzene, [(1-phenylethoxy)methyl]- | E. faecalis | 50 µg/mL |
| Compound A | P. aeruginosa | 25 µg/mL |
| Compound B | S. typhi | 30 µg/mL |
| Compound C | K. pneumoniae | 20 µg/mL |
Anticancer Activity
The anticancer potential of Benzene derivatives has been explored in various studies. For instance, compounds structurally related to Benzene, [(1-phenylethoxy)methyl]- have shown efficacy in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer). The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
Case Study: MCF-7 Cell Line
In a study investigating the effects of Benzene derivatives on MCF-7 cells:
- Treatment : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 50 µM.
- Mechanism : The study suggested that these compounds induce apoptosis through reactive oxygen species (ROS) generation and subsequent oxidative stress.
Table 2: Sedative Effects of Related Compounds
| Compound | Dose (mg) | Effect on Locomotor Activity |
|---|---|---|
| Benzylacetone | 0.004 | Significant decrease |
| Compound D | 0.001 | No effect |
| Compound E | 0.004 | Moderate decrease |
Pharmacokinetics
Understanding the pharmacokinetics of Benzene, [(1-phenylethoxy)methyl]- is crucial for assessing its biological activity. Studies suggest that similar benzene compounds are well absorbed through various routes, including inhalation and oral administration. The distribution tends to favor lipid-rich tissues due to their lipophilic nature .
Absorption and Metabolism
- Absorption : Approximately 50-80% absorption rates have been reported for related compounds.
- Metabolism : Primarily occurs in the liver via cytochrome P450 enzymes, leading to various metabolites that may exhibit their own biological activities or toxicities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
